molecular formula C23H18N4O3S3 B2724662 4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 325977-24-0

4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No. B2724662
CAS RN: 325977-24-0
M. Wt: 494.6
InChI Key: IONNJCQBZVTWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a useful research compound. Its molecular formula is C23H18N4O3S3 and its molecular weight is 494.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Sulfonamide Derivatives as Enzyme Inhibitors

Sulfonamides and their derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I, II, IV, and XII). These compounds have shown potential as therapeutic agents for treating conditions like glaucoma, Alzheimer's disease, and certain cancers due to their enzyme inhibitory properties. For example, the synthesis and in silico studies of sulfamerazine derivatives have demonstrated their effectiveness as inhibitors for AChE and hCA isoenzymes, highlighting their potential in drug discovery and development (Bilginer et al., 2020).

Antimicrobial and Anticancer Properties

Sulfonamide derivatives have also been explored for their antimicrobial and anticancer activities. Various studies have synthesized novel compounds incorporating sulfamoyl moieties and evaluated their biological activities against a range of microbial strains and cancer cell lines. These studies have shown promising results, indicating the potential of these compounds as antimicrobial agents and anticancer therapies (Darwish et al., 2014).

Materials Science Applications

Surface Coating and Flame Retardant Additives

In addition to medicinal applications, sulfonamide derivatives have been incorporated into polyurethane varnishes and printing ink pastes as antimicrobial and flame retardant additives. These compounds have been shown to enhance the antimicrobial properties and flame retardancy of coatings, making them useful in various industrial applications (El‐Wahab et al., 2015).

Photosensitive Materials

Sulfonamide compounds have also found applications in the development of photosensitive materials. For example, the synthesis of photosensitive polyamides incorporating sulfamoyl groups has been reported, indicating their potential use in photolithography and electronic materials (Xiao et al., 2006).

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c1-14-24-18-12-13-19-21(20(18)31-14)32-23(25-19)26-22(28)15-8-10-17(11-9-15)33(29,30)27(2)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONNJCQBZVTWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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